molecular formula C32H43N5O2 B611574 UNC1215 CAS No. 1415800-43-9

UNC1215

Cat. No.: B611574
CAS No.: 1415800-43-9
M. Wt: 529.7 g/mol
InChI Key: PQOOIERVZAXHBP-UHFFFAOYSA-N
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Description

UNC1215 is a first-in-class, potent, and selective chemical probe targeting the methyl-lysine (Kme) reader function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors . It binds L3MBTL3 with a dissociation constant (Kd) of 120 nM and an inhibitory concentration (IC50) of 40 nM in biochemical assays, competitively displacing mono- and dimethyl-lysine-containing peptides . This compound exhibits >50-fold selectivity over other MBT family proteins (e.g., L3MBTL1, MBTD1) and >200-fold selectivity against other methyl-lysine reader domains, including Tudor, PHD, and chromodomains .

Structurally, this compound engages L3MBTL3 via a unique polyvalent 2:2 binding mode, where two molecules of this compound interact with two L3MBTL3 monomers, bridging the aromatic cages of MBT domains 1 and 2 . This mechanism disrupts Kme-dependent protein-protein interactions (PPIs) critical for L3MBTL3’s role in transcriptional repression and chromatin compaction . In cellular studies, this compound is non-toxic at concentrations up to 30 μM and modulates L3MBTL3’s nuclear localization and interaction with BCLAF1, a protein implicated in DNA damage repair and apoptosis .

Preparation Methods

The synthesis of UNC1215 involves several key steps, including nitration, nitro reduction reaction, Buchwald reaction, esterolysis reaction, and condensation reaction. The overall reaction yield can reach up to 67%, which is higher than previously reported yields . The method avoids complex reactions and is relatively simple to operate.

Chemical Reactions Analysis

UNC1215 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Chemical Name: 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide
  • Molecular Formula: C32H43N5O2
  • Molecular Weight: 871.8 Da
  • IC50: 40 nM for L3MBTL3
  • Kd: 120 nM

UNC1215 exhibits high selectivity, showing over 100-fold selectivity against various histone methyltransferases, kinases, ion channels, and seven-transmembrane receptors. It disrupts the subnuclear localization of L3MBTL3, which is crucial for its function in cellular processes .

Applications in Cancer Research

This compound has been utilized as a chemical probe to investigate the role of L3MBTL3 in cancer biology. By inhibiting L3MBTL3, researchers can study its impact on methyl-dependent protein-protein interactions, which are pivotal in various signaling pathways related to cancer progression.

Case Study: Inhibition of Protein-Protein Interactions

A study demonstrated that this compound effectively prevents methyl-dependent interactions by binding to the aromatic cage of MBT domains. This was evidenced through structural studies that revealed a unique 2:2 binding mode . The ability to inhibit specific protein interactions makes this compound a valuable tool for probing the molecular mechanisms underlying cancer.

Applications Beyond Cancer

While much of the research surrounding this compound has focused on cancer, its applications extend into other areas of epigenetic regulation and cellular signaling:

  • Epigenetic Modulation: this compound has been employed to explore the dynamics of epigenetic modifications and their effects on gene expression. By inhibiting L3MBTL3, researchers can assess changes in chromatin structure and transcriptional activity.
  • Drug Discovery: The compound serves as a lead compound for developing more selective inhibitors targeting other methyl-lysine reader domains. Analogous compounds derived from this compound have shown promise in modulating interactions with Tudor domains, further expanding its potential applications .

Data Table: Summary of Key Findings

Application AreaDescriptionKey Findings
Cancer ResearchInhibition of L3MBTL3 to study its role in cancer progressionPrevents methyl-dependent interactions
Epigenetic ModulationInvestigating effects on gene expression through chromatin modificationAlters transcriptional activity
Drug DiscoveryDevelopment of selective inhibitors for other methyl-lysine readersLead compound for novel interactions

Mechanism of Action

UNC1215 exerts its effects by binding to the methyl-lysine binding domains of L3MBTL3, thereby competitively displacing mono- or dimethyl-lysine containing peptides. This binding disrupts the chromatin association of L3MBTL3, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Structural Analogs and Earlier MBT Inhibitors

Compound Target Affinity (Kd/IC50) Selectivity Profile Key Structural Features References
UNC1215 L3MBTL3 120 nM / 40 nM >50-fold vs. MBT family; >200-fold vs. other Kme readers Polyvalent 2:2 binding; aniline-substituted core
UNC1021 L3MBTL3/53BP1 Micromolar range Moderate selectivity for L3MBTL3 Dibasic core without aniline moiety
UNC2533 L3MBTL3 370 nM / 62 nM Similar selectivity to this compound Compact structure; azetidine linker
UNC1079 L3MBTL3 (inactive) >10 μM Used as negative control Structurally similar to this compound but lacks key substituents
UNC669 L3MBTL1 ~5 μM Weak activity; limited selectivity Early MBT inhibitor with monovalent binding

Key Insights :

  • The addition of an aniline ring in this compound improved potency by enhancing hydrophobic interactions with L3MBTL3’s aromatic cage .
  • UNC2533, a second-generation inhibitor, retains nanomolar potency but uses a more rigid azetidine linker, enabling unique interactions with the L3MBTL3 dimer interface .
  • UNC1079 is critical for validating on-target effects, as it lacks the aniline group necessary for high-affinity binding .

Comparison with Inhibitors of Related Kme Reader Domains

Compound Target Affinity (Kd/IC50) Mechanism of Action Selectivity vs. This compound References
This compound L3MBTL3 120 nM / 40 nM Polyvalent 2:2 binding; disrupts Kme PPIs N/A (benchmark)
MS37452 CBX7 Chromodomain ~1 μM Surface groove binding Lower affinity; targets distinct reader family
Suramin CBX7 Chromodomain ~10 μM Non-competitive inhibition Broad off-target effects
JQ1 BRD4 Bromodomain ~100 nM Acetyl-lysine competition Targets acetyl-lysine readers (bromodomains)

Key Insights :

  • This compound’s polyvalent binding mode contrasts with MS37452 and suramin , which bind surface grooves of chromodomains with lower affinity .

Selectivity and Off-Target Profiles

This compound was rigorously profiled against diverse targets:

  • No activity against 57 bromodomains, 50 kinases, or histone methyltransferases/demethylases .
  • FLT3 kinase (64% inhibition at 10 μM) .

In contrast, earlier MBT inhibitors like UNC669 show broader off-target interactions due to less optimized scaffolds .

Cellular Efficacy and Functional Insights

  • This compound disrupts L3MBTL3-BCLAF1 interactions (IC50 = 0.5 μM), a phenotype mimicked by D381A point mutations in L3MBTL3’s MBT domain .
  • In contrast, UNC2533 requires higher concentrations (5 μM) to achieve similar effects, reflecting its slightly lower potency .

Data Tables

Table 1: Biochemical and Cellular Profiles of this compound and Analogs

Parameter This compound UNC1021 UNC2533 UNC1079
L3MBTL3 Kd (nM) 120 N/A 370 >10,000
L3MBTL3 IC50 (nM) 40 ~1,000 62 >10,000
Selectivity (MBT family) >50-fold ~10-fold >50-fold Inactive
Cellular Efficacy (μM) 1 >10 5 >30

Table 2: Selectivity Across Epigenetic Targets

Target Class This compound Activity Key Comparator (e.g., JQ1)
MBT Domains High (IC50 = 40 nM) N/A
Bromodomains Inactive JQ1 (IC50 = 100 nM)
Chromodomains Inactive MS37452 (IC50 = 1 μM)
Histone Methyltransferases Inactive SGC0946 (IC50 = 0.3 nM)

Biological Activity

UNC1215 is a selective chemical probe designed to target the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. This compound has garnered attention due to its potential applications in cancer biology and epigenetic research. This article reviews the biological activity of this compound, focusing on its binding properties, selectivity, and cellular effects, supported by data tables and case studies.

  • Chemical Name : 2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl]benzamide
  • Molecular Weight : Not specified
  • Purity : ≥99%
  • IC50 : 40 nM
  • Kd : 120 nM

Binding Affinity and Selectivity

This compound demonstrates a high affinity for L3MBTL3, with a dissociation constant (Kd) of 120 nM. It selectively binds to L3MBTL3 over other members of the MBT family by more than 50-fold and shows greater than 100-fold selectivity against over 200 other reader domains examined, including Tudor and chromodomain proteins .

Table 1: Selectivity Profile of this compound

Target ProteinKd (nM)Selectivity Ratio
L3MBTL3120-
L3MBTL4>6000>50-fold
UHRF1 (Tudor domain)>3000>100-fold
CBX7 (Chromodomain)>3000>100-fold

This compound functions by competitively displacing mono- or dimethyl-lysine-containing peptides from the Kme-binding pocket of L3MBTL3. Structural studies via X-ray crystallography have revealed a unique 2:2 polyvalent binding mode between this compound and L3MBTL3, which is critical for its high selectivity and potency .

Cellular Effects

In cellular models, particularly in HEK293 cells expressing GFP-L3MBTL3 fusion proteins, this compound has been shown to enhance the mobility of these proteins within the nucleus. This effect is attributed to the compound's ability to disrupt subnuclear localization and foci formation associated with L3MBTL3 .

Case Study: Fluorescence Recovery After Photobleaching (FRAP)

A study utilizing FRAP demonstrated that treatment with this compound significantly reduced the recovery time of GFP-L3MBTL3 fusion proteins after photobleaching. The effective concentration (EC50) for this effect was estimated at 50–100 nM, indicating that this compound promotes the diffusibility of L3MBTL3 within the nucleus .

Table 2: FRAP Results for GFP-L3MBTL3

TreatmentRecovery Time (s)EC50 (nM)
Control30-
This compound (100 nM)1550–100
UNC1079 (inactive)30-

Implications in Cancer Biology

L3MBTL3 is implicated in various cancer types due to its role in regulating gene expression through epigenetic mechanisms. The inhibition of L3MBTL3 by this compound may provide insights into therapeutic strategies targeting epigenetic regulators in cancer treatment. Additionally, this compound has been utilized to uncover new interactions between L3MBTL3 and other proteins involved in DNA damage repair and apoptosis, such as BCLAF1 .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of UNC1215's selective antagonism of L3MBTL3?

this compound binds competitively to the methyl-lysine (Kme) recognition pocket of L3MBTL3, displacing mono- or dimethyl-lysine peptides with an IC50 of 40 nM and Kd of 120 nM . Structural studies reveal a polyvalent 2:2 interaction mode, where two this compound molecules occupy the Kme-binding sites of an L3MBTL3 dimer, blocking peptide recruitment . This mechanism is validated via AlphaScreen assays using Tris-NaCl-DTT buffer and dose-dependent fluorescence intensity measurements in cellular models .

Q. How is the selectivity of this compound validated against other MBT family members?

Selectivity is assessed through comparative binding assays using AlphaScreen and isothermal titration calorimetry (ITC). This compound shows >50-fold selectivity for L3MBTL3 over L3MBTL1 and other MBT domains (e.g., PHF20L1) . Competitive displacement experiments with methylated peptides (e.g., DNMT1K142me1) confirm specificity, while mutagenesis (e.g., D274A/D381A mutants) disrupts binding, further validating target engagement .

Q. What cellular assays are used to evaluate this compound's functional impact?

  • CellTiter-Glo Luminescent Viability Assay : Measures cytotoxicity (none observed at 30 μM) .
  • Fluorescence Localization Assays : Track GFP-L3MBTL3 fusion protein mobility and nuclear localization changes upon this compound treatment (0.01–1 μM) .
  • Co-Immunoprecipitation (Co-IP) : Identifies disrupted interactions (e.g., L3MBTL3-BCLAF1) in the presence of this compound .

Advanced Research Questions

Q. How do discrepancies in reported binding affinities (Kd) for this compound arise, and how are they resolved?

Discrepancies (e.g., 29.1 µM via ITC vs. 43.1 nM via MST) stem from methodological differences. ITC measures thermodynamic binding in solution, while MST assesses binding in a immobilized phase. Researchers must validate findings using orthogonal techniques (e.g., X-ray crystallography, competitive peptide displacement) and standardize buffer conditions (20 mM Tris pH 8.0, 25 mM NaCl) to minimize variability .

Q. How is this compound applied in PROTAC design for targeted protein degradation?

this compound serves as an E3 ligase-recruiting handle in heterobifunctional PROTACs. For example, SLF’-UNC1215 conjugates link L3MBTL3-Cul4DCAF5 complexes to FKBP12F36V, inducing nuclear-specific degradation. Biotin pull-down assays and dose-dependent binding curves (0–5 μM) confirm that this compound does not disrupt L3MBTL3-DCAF5 interactions, making it ideal for PROTAC engineering .

Q. What structural insights guide the optimization of this compound analogs?

Co-crystal structures (PDB: 4N3M) reveal critical interactions:

  • The solvent-exposed phenyl group allows linker attachment for PROTACs.
  • Pyrrolidine/piperidine rings enhance selectivity over L3MBTL1. Structure-activity relationship (SAR) studies led to UNC1679, a derivative with improved selectivity .

Q. How are off-target effects of this compound addressed in epigenetic studies?

Off-target profiling involves:

  • Broad-Spectrum Screening : Test against 200+ Kme reader domains (e.g., Tudor, PHD) .
  • Dose-Response in HEK293T/HCT116 Cells : Monitor unintended effects (e.g., PGC-1α upregulation via PHF20L1 inhibition) using Western blotting and qPCR .
  • Mutant Rescue Experiments : Reintroduce wild-type L3MBTL3 to confirm phenotype specificity .

Q. Best Practices for Using this compound

Q. What guidelines ensure reliable use of this compound as a chemical probe?

  • Concentration Range : Use ≤30 μM to avoid off-target MBT inhibition (e.g., PHF20L1) .
  • Control Experiments : Include DMSO vehicle controls and inactive analogs (e.g., UNC1079) .
  • Data Reproducibility : Validate findings with orthogonal assays (e.g., ITC + MST) and publish full experimental details (buffer composition, cell lines) .

Properties

IUPAC Name

[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOOIERVZAXHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026044
Record name [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-43-9
Record name 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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